molecular formula C20H19N3O3 B3010759 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide CAS No. 1903386-34-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide

Cat. No.: B3010759
CAS No.: 1903386-34-4
M. Wt: 349.39
InChI Key: WJAWPIKPNXWDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with an indolizine carboxamide moiety via an ethyl linker. This compound is part of a broader class of benzoxazepine derivatives studied for their pharmacological properties, particularly in modulating G protein-coupled receptors (GPCRs) and ion channels .

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19-14-26-18-7-2-1-5-15(18)12-23(19)10-8-21-20(25)16-11-17-6-3-4-9-22(17)13-16/h1-7,9,11,13H,8,10,12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAWPIKPNXWDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, which is crucial for DNA repair processes

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathways. When PARP1 is inhibited, the single-strand DNA break repair processes are disrupted. This disruption can lead to the accumulation of DNA damage, which can induce cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Result of Action

The result of the compound’s action is the disruption of DNA repair processes due to the inhibition of PARP1. This disruption can lead to the accumulation of DNA damage, potentially inducing cell death in certain types of cells, such as cancer cells.

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21H19N3O3C_{21}H_{19}N_{3}O_{3}
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 2034456-37-4

The structure includes a benzo[f][1,4]oxazepin moiety linked to an indolizine carboxamide group, which may contribute to its diverse biological activities.

1. Histone Deacetylase (HDAC) Inhibition

Research indicates that compounds with similar structures to this compound may exhibit HDAC inhibition. HDACs are crucial targets in cancer therapy as they regulate gene expression and cell cycle progression. The presence of the benzoxazepin ring system suggests potential for HDAC inhibition.

2. Antimicrobial Activity

Indolizine derivatives have been reported to possess significant antimicrobial properties. For instance, a study on related indolizine compounds showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups at various positions on the indolizine core can significantly alter the biological activity of these compounds .

3. Neuroprotective Effects

Compounds derived from oxazepines have been investigated for their neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Preliminary studies suggest that derivatives of this compound may offer protective effects against neuronal damage.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity Target IC50/ED50 Values Reference
HDAC InhibitionHistone DeacetylasesNot specified,
Antimicrobial ActivityStaphylococcus aureusNot specified
NeuroprotectionNeuronal cellsNot specified

Case Study 1: HDAC Inhibition

A study investigating various oxazepine derivatives found that certain modifications led to enhanced HDAC inhibitory activity. While specific data for this compound is limited, the structural similarity suggests potential efficacy in this area.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of indolizine derivatives, several compounds demonstrated significant antibacterial activity against clinically relevant pathogens. The study highlighted the importance of substituent variations in enhancing antimicrobial potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

A. Benzo[f][1,4]oxazepine vs. Benzo[b][1,4]dioxin Derivatives
Compounds such as N-(2-(sec-butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide (42) () replace the oxazepine ring with a dioxin system. This substitution reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity. For example, compound 42 exhibits a lower melting point (43–45°C) compared to crystalline benzoxazepine derivatives, suggesting reduced molecular rigidity .

B. Indolizine vs. Benzofuran Carboxamide The benzofuran analog N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide () replaces indolizine with a benzofuran group.

Substituent Effects on the Aromatic Ring

A. Halogenation (Cl, F) Halogenated derivatives, such as N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide (), demonstrate enhanced lipophilicity (clogP ~2.5–3.0) compared to non-halogenated analogs. Fluorine substitution at the 7-position of the benzoxazepine ring improves blood-brain barrier penetration, a critical factor for CNS-targeting therapeutics .

B.

Key Research Findings

Synthetic Flexibility : The ethyl linker between the benzoxazepine and indolizine groups allows modular synthesis, enabling rapid diversification of substituents (e.g., halogens, methoxy) to optimize pharmacokinetics .

Metabolic Stability : Halogenation (Cl, F) at the 7-position of the benzoxazepine ring, as seen in and , correlates with improved microsomal stability (t1/2 >60 min in human liver microsomes) .

Crystallinity vs. Bioavailability : Crystalline derivatives (e.g., 43 in ) exhibit higher melting points (165–175°C) but may suffer from poor solubility, whereas oily analogs (e.g., 44 ) prioritize bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves multi-step condensation reactions. For example, derivatives of indolizine-carboxamide can be synthesized by refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or arylthioureas in acetic acid, using sodium acetate as a catalyst. Purification often includes recrystallization from DMF/acetic acid mixtures . Modifications to substituents on the thiazolidinone or indole rings can be achieved by varying the starting aldehydes or thioureas .

Q. Which spectroscopic and analytical techniques are critical for characterizing its structure and purity?

Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., amide C=O stretches near 1650–1700 cm⁻¹) .
  • NMR (¹H and ¹³C) : To assign proton environments (e.g., indolizine aromatic protons) and carbon backbone connectivity .
  • Elemental analysis : To verify molecular formula and purity .

Q. How can researchers assess the compound's stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C/75% relative humidity) .

Q. What in vitro assays are suitable for preliminary biological screening?

Common assays include:

  • Cytotoxicity testing (e.g., MTT assay against cancer cell lines).
  • Enzyme inhibition assays (e.g., kinase or protease targets relevant to benzooxazepine pharmacology) .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during multi-step synthesis?

Strategies include:

  • Factorial design experiments to test variables like solvent polarity (acetic acid vs. ethanol), reaction time (3–5 hours), and catalyst loading (1–2 equiv sodium acetate) .
  • Flash chromatography (e.g., using ethyl acetate/hexane gradients) to isolate intermediates with >95% purity .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor bioavailability or metabolic instability. Approaches include:

  • Physicochemical profiling : LogP measurements to assess lipophilicity (target: 2–5 for optimal membrane permeability) .
  • Metabolic stability assays (e.g., liver microsome incubation) to identify labile functional groups .

Q. How can structure-activity relationships (SAR) be established for this compound?

SAR studies involve:

  • Synthesizing analogs with varied substituents (e.g., halogenated aryl groups on the thiazolidinone ring) .
  • Correlating structural changes with biological activity (e.g., IC₅₀ values in kinase assays) using multivariate regression analysis .

Q. What computational tools predict binding modes with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like G-protein-coupled receptors (GPCRs) or kinases. Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen-bonding patterns with catalytic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.